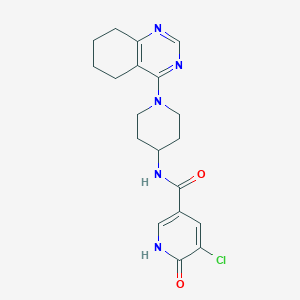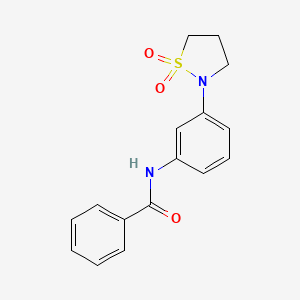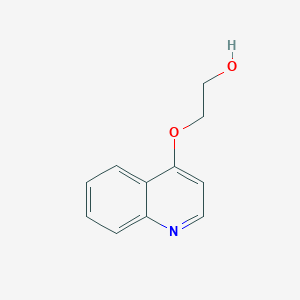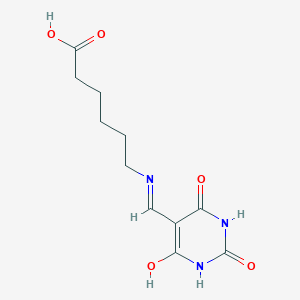![molecular formula C7H9NO B2997749 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 89937-59-7](/img/structure/B2997749.png)
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile
Übersicht
Beschreibung
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic organic compound that features a unique structure with an oxygen atom incorporated into the ring system. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of research .
Wirkmechanismus
Mode of Action
The mode of action of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane derivatives can be used in radical-induced alkene polymerizations . This suggests that the compound might interact with its targets through radical mechanisms .
Biochemical Pathways
The specific biochemical pathways affected by 7-Oxabicyclo[227-oxabicyclo[221]heptane derivatives are known to be useful in the synthesis of various natural products and bioactive compounds . This suggests that the compound might affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Oxabicyclo[22The compound’s molecular weight (981430) and structure suggest that it might have good bioavailability .
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22Some 7-oxabicyclo[221]heptane derivatives have been found to be bioactive , suggesting that the compound might have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane forms three solid phases on cooling and four on warming , suggesting that temperature might significantly influence the compound’s action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar structure but lacks the nitrile group.
7-Oxabicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a nitrile group.
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWJNQKNADLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2997668.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine](/img/structure/B2997674.png)


![2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2997678.png)
![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)





![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide](/img/structure/B2997686.png)

